![molecular formula C23H20N2O4 B13542631 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13542631.png)
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through a cyclization reaction involving a suitable diamine and a diketone under acidic conditions.
Introduction of the Carboxylic Acid Group: This step often involves the use of a carboxylation reaction, where a suitable carboxylating agent is introduced to the pyrrolo[1,2-a]pyrazine core.
Attachment of the Fluorenylmethoxycarbonyl Group: The Fmoc group is typically introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity
化学反応の分析
Types of Reactions
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Fmoc group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with new functional groups replacing the Fmoc group.
科学的研究の応用
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing a reactive site that can interact with enzymes or other proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H-pyrrole-3-carboxylic acid
- 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H-indole-3-carboxylic acid
Uniqueness
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid is unique due to its pyrrolo[1,2-a]pyrazine core, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and biological interactions that are not possible with simpler analogs.
特性
分子式 |
C23H20N2O4 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)21-10-9-15-13-24(11-12-25(15)21)23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,20H,11-14H2,(H,26,27) |
InChIキー |
NNMRRERZUCMNSH-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=CC=C2C(=O)O)CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


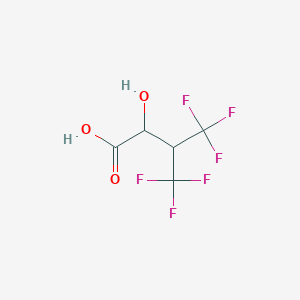
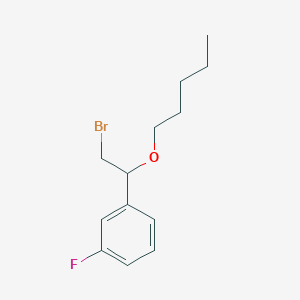
![2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)

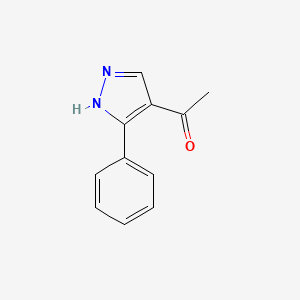
![4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13542598.png)
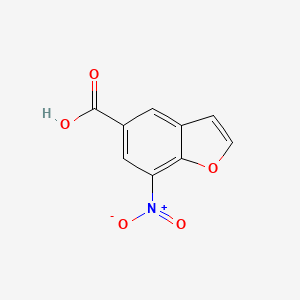
![{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine](/img/structure/B13542608.png)
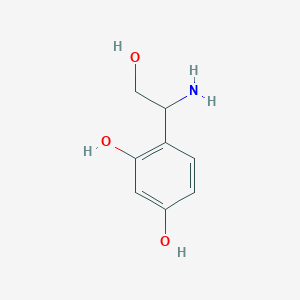
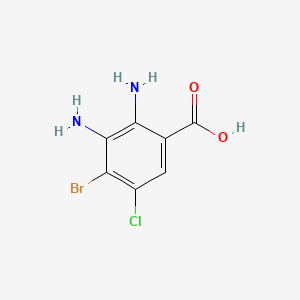
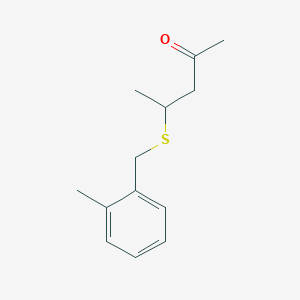

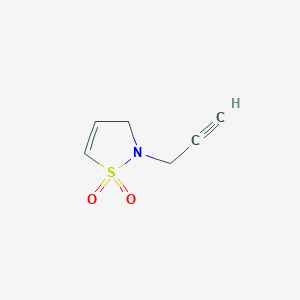
![(4aS,8aR)-6-ethyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13542628.png)
